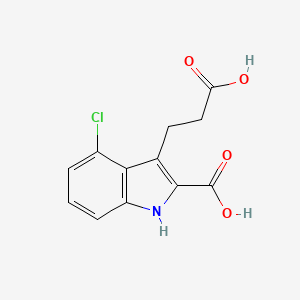

3-(2-Carboxyethyl)-4-chloro-1H-indole-2-carboxylic acid

Descripción

3-(2-Carboxyethyl)-4-chloro-1H-indole-2-carboxylic acid is an indole derivative characterized by:

- A chlorine substituent at position 4 of the indole core.

- A carboxylic acid group at position 2.

- A 2-carboxyethyl side chain at position 3.

This structure confers unique physicochemical and biological properties, distinguishing it from simpler indole carboxylic acids.

Propiedades

Número CAS |

130798-49-1 |

|---|---|

Fórmula molecular |

C12H10ClNO4 |

Peso molecular |

267.66 g/mol |

Nombre IUPAC |

3-(2-carboxyethyl)-4-chloro-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C12H10ClNO4/c13-7-2-1-3-8-10(7)6(4-5-9(15)16)11(14-8)12(17)18/h1-3,14H,4-5H2,(H,15,16)(H,17,18) |

Clave InChI |

SSLBZYLQLVRPAQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C(=C1)Cl)C(=C(N2)C(=O)O)CCC(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Carboxyethyl)-4-chloro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Indole Ring: Starting with a suitable precursor, such as an aniline derivative, the indole ring is formed through a Fischer indole synthesis.

Introduction of the Carboxyethyl Group: The carboxyethyl group can be introduced via a Friedel-Crafts acylation reaction using an appropriate acyl chloride.

Chlorination: The chlorine atom is introduced through a halogenation reaction, often using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Synthetic Pathways and Functionalization

The compound is synthesized via Fischer Indole Synthesis or modified condensation reactions. Key steps include:

-

Cyclization : Aryl hydrazines react with aldehydes/ketones under acidic conditions to form the indole core.

-

Substituent Introduction : Chloro and carboxyethyl groups are introduced via electrophilic substitution or alkylation during/after cyclization .

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Indole formation | HCl, heat, aryl hydrazine + ketone | 60–75 | |

| Chlorination | SO₂Cl₂, benzene, RT | 45–55 | |

| Carboxyethyl addition | Acrylic acid, Pd catalysis | 30–40 |

Carboxylic Acid Groups

-

Esterification : Reacts with alcohols (e.g., ethanol) under acidic conditions to form esters, enhancing membrane permeability .

-

Amide Formation : Couples with amines (e.g., piperidine derivatives) using EDC/HOBt, yielding bioactive analogs .

Indole Core

-

Electrophilic Substitution : The 5- and 6-positions are reactive toward halogenation (Br₂, I₂) or nitration (HNO₃/H₂SO₄) .

-

N-Alkylation : The indole nitrogen reacts with alkyl halides (e.g., methyl iodide) in basic conditions .

Chloro Substituent

-

Nucleophilic Aromatic Substitution : Replaced by alkoxy/phenoxy groups under Pd-catalyzed coupling (e.g., Suzuki reaction) .

Key Derivatives and Bioactivity

Modifications at the 6-position significantly enhance agonist activity at the GPR17 receptor :

| Derivative | Substituent | EC₅₀ (nM) | Selectivity (vs. P2Y receptors) |

|---|---|---|---|

| 26 | 6-phenoxy | 270 | >100-fold |

| 33 | 4-F, 6-Br | 27.9 | >100-fold |

| 35 | 4-F, 6-I | 32.1 | >100-fold |

Data sourced from SAR studies on GPR17 agonists .

Degradation and Stability

-

Hydrolysis : Carboxylic acid groups are stable under physiological pH but degrade under strong acidic/basic conditions.

-

Photodegradation : The indole ring undergoes UV-light-induced oxidation, forming quinone-like byproducts .

Mechanistic Insights from Computational Studies

Aplicaciones Científicas De Investigación

Antiviral Properties

One of the most promising applications of 3-(2-Carboxyethyl)-4-chloro-1H-indole-2-carboxylic acid is its role as an inhibitor of HIV-1 integrase. Research indicates that derivatives of indole-2-carboxylic acid, including this compound, effectively inhibit the strand transfer of HIV-1 integrase. The binding conformation analysis revealed that the indole core and the C2 carboxyl group chelate magnesium ions within the active site of the integrase, which is crucial for its function .

Case Study: Integrase Inhibition

- Compound Tested : 3-(2-Carboxyethyl)-4-chloro-1H-indole-2-carboxylic acid

- IC50 Values : The compound demonstrated significant inhibitory activity with IC50 values ranging from 0.13 to 12.41 µM, indicating strong potential as an antiviral agent.

- Mechanism : The compound's structure allows for bis-bidentate chelation with magnesium ions, enhancing its interaction with the integrase active site .

Allosteric Inhibition of Enzymes

The compound has also been identified as an allosteric inhibitor of fructose-1,6-bisphosphatase. This enzyme plays a pivotal role in gluconeogenesis and is a target for metabolic regulation in diabetes and obesity treatments. The compound binds at the AMP regulatory site, providing a novel approach to enzyme inhibition .

Case Study: Fructose-1,6-Bisphosphatase Inhibition

- Mechanism : Binding at the AMP site alters enzyme activity without directly competing with substrate binding.

- Implications : This mechanism could lead to new therapeutic strategies for metabolic disorders.

GPR17 Agonism

Research has shown that 3-(2-Carboxyethyl)-4-chloro-1H-indole-2-carboxylic acid acts as a moderately potent agonist for GPR17, an orphan receptor implicated in inflammatory diseases. This suggests potential applications in treating conditions characterized by inflammation .

Case Study: GPR17 Activity

- Biological Activity : The compound exhibited agonistic properties, indicating its potential as a therapeutic agent in inflammatory pathways.

- Structure-Activity Relationship (SAR) : Studies on SAR revealed that specific substitutions on the indole structure significantly affect biological activity, guiding further development of more potent derivatives .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may exhibit cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy development.

Case Study: Anticancer Evaluation

- Testing Method : National Cancer Institute protocols were employed to assess efficacy across multiple cancer cell lines.

- Findings : The compound demonstrated significant growth inhibition rates, warranting further investigation into its mechanisms and potential as an anticancer agent .

Mecanismo De Acción

The mechanism of action of 3-(2-Carboxyethyl)-4-chloro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Indole Derivatives

Substituent Position and Functional Group Variations

Halogenated Indole Carboxylic Acids

4-Chloro-1H-indole-3-carboxylic acid (CAS 1556154-44-9):

- Differs in substituent positions: chlorine at position 4 and a single carboxylic acid at position 3.

- Lacks the 2-carboxyethyl side chain, reducing polarity and molecular weight (MW: 211.6 vs. target compound’s estimated MW ~285.7) .

PSB-16282 (3-(2-Carboxyethyl)-4-fluoro-6-(5-methylhexyloxy)-1H-indole-2-carboxylic acid) :

- Fluorine at position 4 instead of chlorine.

- Exhibits potent GPR17 agonism (EC50 <12 nM), suggesting halogen electronegativity impacts receptor binding. The chloro-substituted analog may show altered potency due to differences in steric bulk and electron withdrawal .

Alkyl-Substituted Indole Carboxylic Acids

4-Chloro-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid (CAS 1313042-82-8): Methoxyethyl group at position 1 introduces steric hindrance and reduces acidity compared to the target compound’s carboxyethyl chain. Lower solubility in aqueous media due to the non-polar methoxy group .

7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9):

Physicochemical Properties

| Compound | Molecular Weight | Melting Point (°C) | Key Functional Groups | Polarity |

|---|---|---|---|---|

| Target Compound | ~285.7* | Not reported | 2×COOH, Cl, carboxyethyl | High |

| Indole-2-carboxylic acid | 161.15 | 205–209 | COOH at position 2 | Moderate |

| Indole-3-carboxylic acid | 161.15 | 232–234 | COOH at position 3 | Moderate |

| 4-Chloro-1H-indole-3-carboxylic acid | 211.6 | Not reported | Cl at 4, COOH at 3 | Moderate |

| PSB-16282 (Fluorinated analog) | 411.3 | Not reported | F at 4, COOH at 2, carboxyethyl at 3 | High |

*Estimated based on molecular formula C₁₂H₁₀ClNO₄. Sources: .

- Solubility : The target compound’s dual carboxylic acid groups enhance water solubility compared to methyl- or methoxy-substituted analogs (e.g., 7-chloro-3-methyl derivative) .

- Thermal Stability: Chlorine at position 4 likely lowers melting points compared to non-halogenated indoles (e.g., indole-2-carboxylic acid: 205–209°C) due to disrupted crystal packing .

Actividad Biológica

3-(2-Carboxyethyl)-4-chloro-1H-indole-2-carboxylic acid is a derivative of indole that has garnered attention for its potential biological activities, including effects on various cellular processes. This compound is part of a broader class of indole derivatives that have been studied for their pharmacological properties, particularly in relation to cancer and inflammatory diseases.

Chemical Structure and Properties

The compound’s structure includes two carboxylic acid groups and a chloro substituent, which contribute to its reactivity and biological activity. The presence of the carboxyethyl group enhances its solubility and may influence its interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 3-(2-Carboxyethyl)-4-chloro-1H-indole-2-carboxylic acid |

| Molecular Formula | C12H11ClN2O4 |

| Molecular Weight | 284.68 g/mol |

| CAS Number | 31529-28-9 |

The mechanism through which 3-(2-Carboxyethyl)-4-chloro-1H-indole-2-carboxylic acid exerts its biological effects is not fully elucidated. However, it is suggested that the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The dual presence of carboxylic acid groups may enhance binding affinity to these targets, potentially leading to therapeutic effects in disease models.

Antimicrobial Properties

Research indicates that indole derivatives, including 3-(2-Carboxyethyl)-4-chloro-1H-indole-2-carboxylic acid, exhibit antimicrobial properties. A study demonstrated that modifications in the indole structure could enhance the inhibitory activity against bacterial strains, suggesting a potential role in developing new antimicrobial agents .

Anti-Cancer Activity

Indole derivatives are also known for their anti-cancer properties. For instance, related compounds have shown the ability to inhibit tubulin polymerization, a critical process in cancer cell division. The structural modifications in this class of compounds have been linked to increased apoptotic activity in cancer cell lines . Specifically, compounds similar to 3-(2-Carboxyethyl)-4-chloro-1H-indole-2-carboxylic acid have demonstrated significant growth inhibition in various cancer cell lines with EC50 values in the low micromolar range .

GPR17 Agonism

Recent studies have identified 3-(2-Carboxyethyl)-4-chloro-1H-indole-2-carboxylic acid as a moderately potent agonist of the GPR17 receptor, which is implicated in inflammatory responses. This receptor has emerged as a novel target for drug development aimed at treating inflammatory diseases . Structure-activity relationship (SAR) studies indicate that specific substitutions on the indole ring can significantly affect agonistic potency, with certain derivatives exhibiting high selectivity for GPR17 over other receptors .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several indole derivatives against Mycobacterium smegmatis. The results indicated that compounds with specific structural features, including those similar to 3-(2-Carboxyethyl)-4-chloro-1H-indole-2-carboxylic acid, exhibited significant inhibitory effects on bacterial growth .

Case Study: Apoptosis Induction

In another investigation focused on breast cancer cells (T47D), it was found that certain indole derivatives could induce apoptosis effectively. The study highlighted that modifications at the 3-position of the indole ring enhanced apoptotic activity, with some compounds achieving an EC50 value as low as 0.1 µM .

Q & A

Q. What are the recommended synthetic routes for preparing 3-(2-carboxyethyl)-4-chloro-1H-indole-2-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves condensation reactions using 3-formyl-indole-2-carboxylic acid derivatives. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with thiourea or aminothiazolone derivatives in acetic acid with sodium acetate as a catalyst (3–5 hours, 100 mL solvent per 0.1 mol substrate) yields structurally related indole-thiazole hybrids . Key factors affecting yield include:

- Acid catalysis : Acetic acid acts as both solvent and proton donor, critical for imine formation.

- Temperature : Prolonged reflux (~5 hours) improves crystallinity but may degrade acid-sensitive groups.

- Workup : Precipitates are washed sequentially with acetic acid, water, ethanol, and diethyl ether to remove unreacted reagents .

Q. How can researchers purify and characterize this compound to ensure structural fidelity?

Methodological Answer:

- Purification : Recrystallization from DMF/acetic acid (1:1 v/v) is effective for removing polar byproducts. For chlorinated derivatives, silica gel chromatography with ethyl acetate/hexane (gradient elution) resolves regioisomers .

- Characterization :

- Melting Point : Compare observed mp (e.g., 208–210°C for indole-5-carboxylic acid derivatives) with literature values .

- HPLC : Use C18 columns (MeCN/H2O + 0.1% TFA) to assess purity (>95% by area normalization) .

- NMR : Distinctive signals include downfield-shifted H-3 (δ 8.1–8.3 ppm for chloro-substituted indoles) and carboxylic protons (broad singlet at δ 12–13 ppm) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or LC-MS) be resolved for derivatives of this compound?

Methodological Answer: Discrepancies often arise from:

- Tautomerism : The chloro and carboxyethyl groups may induce keto-enol tautomerism, altering NMR splitting patterns. Use DMSO-d6 to stabilize enolic forms and 2D NMR (HSQC, HMBC) to confirm connectivity .

- Ionization in LC-MS : Carboxylic acids form [M-H]⁻ ions in negative mode. For chlorinated analogs, isotopic patterns (e.g., ³⁵Cl/³⁷Cl) should align with theoretical ratios (3:1 for mono-Cl). Deviations suggest impurities or fragmentation .

Q. What strategies optimize the regioselective introduction of the 2-carboxyethyl group while minimizing side reactions?

Methodological Answer:

- Protection/Deprotection : Temporarily protect the indole nitrogen with Boc groups to direct alkylation to the 3-position. Post-alkylation, hydrolyze the ester (e.g., LiOH/THF/H2O) to reveal the carboxylic acid .

- Metal Catalysis : Pd-mediated coupling (e.g., Heck reaction) between 4-chloroindole-2-carboxylate and acrylate esters can enhance regioselectivity. Optimize ligand choice (e.g., PPh₃) and temperature (80–100°C) .

Q. How do computational methods (e.g., DFT) aid in predicting the biological activity of this compound?

Methodological Answer:

- Docking Studies : Model interactions with target enzymes (e.g., cyclooxygenase-2) using the carboxyethyl group as a hydrogen-bond donor. Chlorine at C-4 enhances hydrophobic binding in pocket residues .

- ADMET Prediction : Calculate logP (e.g., 2.17 for 6-methylindole-3-carboxylic acid analogs) to estimate membrane permeability. High water solubility (PSA > 140 Ų) may limit blood-brain barrier penetration .

Q. What mechanistic insights explain contradictory reactivity in cross-coupling reactions involving this compound?

Methodological Answer:

- Steric Hindrance : The 4-chloro and 2-carboxyethyl groups create steric bulk, reducing efficacy in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates .

- Acidic Protons : The indolic NH (pKa ~17) and carboxylic acid (pKa ~4) may deactivate catalysts. Pre-neutralize with K₂CO₃ or use non-basic conditions (e.g., photoredox catalysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.